(1,3-Dihydroisobenzofuran-5-yl)methanamine
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Overview
Description
(1,3-Dihydroisobenzofuran-5-yl)methanamine: is a chemical compound with the molecular formula C9H11NO It is a derivative of isobenzofuran, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydroisobenzofuran-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with isobenzofuran, which undergoes a reduction reaction to form 1,3-dihydroisobenzofuran.
Reduction Reaction: The reduction of isobenzofuran can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination Reaction: The resulting 1,3-dihydroisobenzofuran is then subjected to an amination reaction to introduce the amine group, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
(1,3-Dihydroisobenzofuran-5-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution Reactions: The amine group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Amine-substituted derivatives.
Scientific Research Applications
(1,3-Dihydroisobenzofuran-5-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (1,3-Dihydroisobenzofuran-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(1,3-Dihydroisobenzofuran-5-yl)methanamine: is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other isobenzofuran derivatives, such as 2,3-dihydroisobenzofuran derivatives.
Uniqueness: The presence of the amine group in this compound distinguishes it from other isobenzofuran derivatives, providing unique chemical and biological properties.
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Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWVGCODTFCCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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